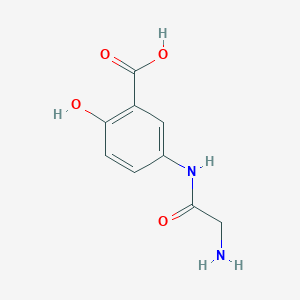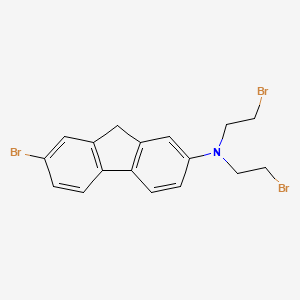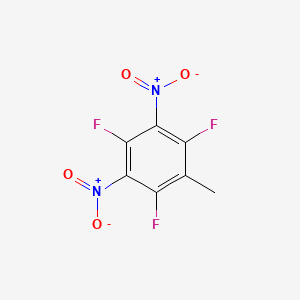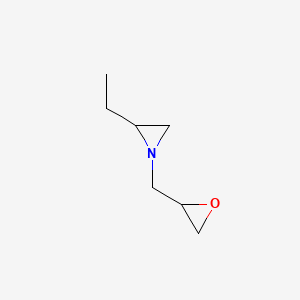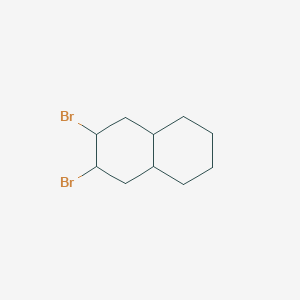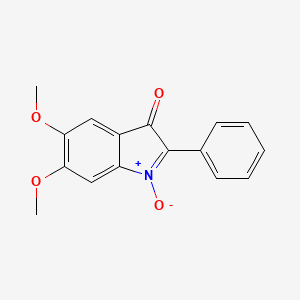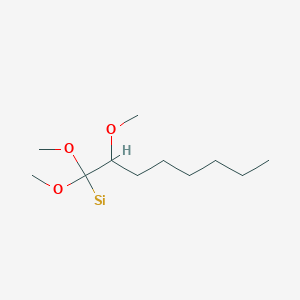
1,1,2-Trimethoxyoctylsilicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethoxyoctylsilicon is an organosilicon compound with the chemical formula C11H26O3Si. It is a clear, colorless liquid that is used in various industrial applications, particularly as a coupling agent and surface modifier. The compound is known for its ability to enhance the hydrophobicity and adhesion properties of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Trimethoxyoctylsilicon can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the octyltrichlorosilane is slowly added to methanol, and the mixture is heated to promote the formation of the trimethoxyoctylsilicon compound. The reaction can be represented as follows:
[ \text{C8H17SiCl3} + 3 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)3} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation to remove impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trimethoxyoctylsilicon undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol. The hydrolysis reaction can be catalyzed by acids or bases.
[ \text{C8H17Si(OCH3)3} + 3 \text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3 \text{CH3OH} ]
-
Condensation: : The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
[ 2 \text{C8H17Si(OH)3} \rightarrow \text{C8H17Si-O-SiC8H17} + 3 \text{H2O} ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, acids, bases, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include silanols, methanol, and polymeric siloxanes. These products are crucial for its applications in surface modification and coupling.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethoxyoctylsilicon has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is explored for its potential use in drug delivery systems and medical device coatings.
Industry: this compound is used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Wirkmechanismus
The mechanism of action of 1,1,2-Trimethoxyoctylsilicon involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion and hydrophobic properties of the materials to which the compound is applied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3.
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3.
Uniqueness
1,1,2-Trimethoxyoctylsilicon is unique due to its long octyl chain, which imparts hydrophobic properties and enhances the compound’s ability to modify surfaces. This makes it particularly useful in applications where water repellency and strong adhesion are required.
Eigenschaften
Molekularformel |
C11H23O3Si |
|---|---|
Molekulargewicht |
231.38 g/mol |
InChI |
InChI=1S/C11H23O3Si/c1-5-6-7-8-9-10(12-2)11(15,13-3)14-4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
LBLBQOOCIZETES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(OC)(OC)[Si])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
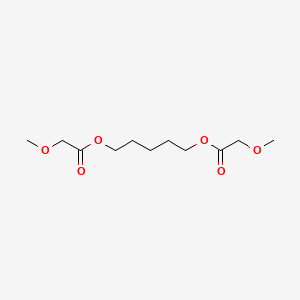
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)

